molecular formula C22H16N2O2 B1684262 2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone CAS No. 2387-03-3

2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone

Cat. No.: B1684262
CAS No.: 2387-03-3
M. Wt: 340.4 g/mol
InChI Key: SYRBOMODLUADBZ-RNIAWFEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-dihydroxy-1,1’-naphthalazine typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 2,2’-dihydroxy-1,1’-naphthalazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dihydroxy-1,1’-naphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dihydroxy-1,1’-naphthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-dihydroxy-1,1’-naphthalazine involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process is responsible for its fluorescence properties. The compound’s molecular targets include cellular structures that can be visualized using fluorescence microscopy. The pathways involved in its mechanism of action are primarily related to its photophysical properties .

Comparison with Similar Compounds

    1,1’-Naphthalazine: A closely related molecule with similar structural features but different fluorescence properties.

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of 2,2’-dihydroxy-1,1’-naphthalazine.

    Quinone Derivatives: Oxidation products of 2,2’-dihydroxy-1,1’-naphthalazine.

Uniqueness: 2,2’-Dihydroxy-1,1’-naphthalazine is unique due to its bright yellow color, high photostability, and ability to undergo ESIPT, which distinguishes it from other organic pigments. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

2387-03-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[(E)-[(E)-(2-hydroxynaphthalen-1-yl)methylidenehydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C22H16N2O2/c25-21-11-9-15-5-1-3-7-17(15)19(21)13-23-24-14-20-18-8-4-2-6-16(18)10-12-22(20)26/h1-14,25-26H/b23-13+,24-14+

InChI Key

SYRBOMODLUADBZ-RNIAWFEPSA-N

Isomeric SMILES

C1=CC=C2C(=C(C=CC2=C1)O)/C=N/N=C/C3=C(C=CC4=CC=CC=C34)O

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O

Appearance

Solid powder

2387-03-3

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yellow 101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
Reactant of Route 2
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
Reactant of Route 3
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
Reactant of Route 4
Reactant of Route 4
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
Reactant of Route 5
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
Reactant of Route 6
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone

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